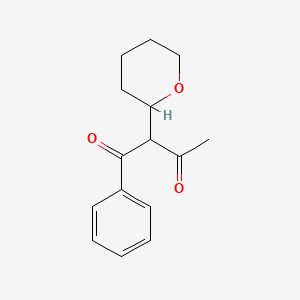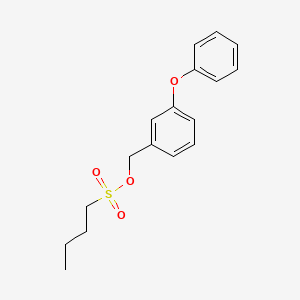
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a piperidine ring and a thiophene ring, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Core: Starting with a benzene-1,2-diamine and a 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of the Piperidine Ring: Reacting the quinoxaline core with piperidine under suitable conditions.
Attachment of the Thiophene Ring: Using a thiophene derivative to introduce the thiophene ring at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Inhibiting or Activating Pathways: Involved in cellular processes.
相似化合物的比较
Similar Compounds
2-(Piperidin-1-yl)quinoxaline: Lacks the thiophene ring.
3-(Thiophen-2-yl)quinoxaline: Lacks the piperidine ring.
6-Aminoquinoxaline: Lacks both the piperidine and thiophene rings.
Uniqueness
2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine is unique due to the presence of both the piperidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
832081-92-2 |
|---|---|
分子式 |
C17H18N4S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-amine |
InChI |
InChI=1S/C17H18N4S/c18-12-6-7-13-14(11-12)19-16(15-5-4-10-22-15)17(20-13)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9,18H2 |
InChI 键 |
AUHMRKDXVOGQFA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


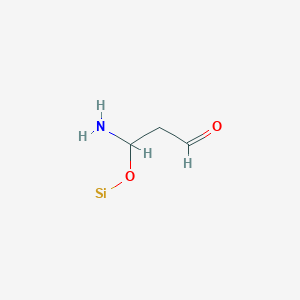
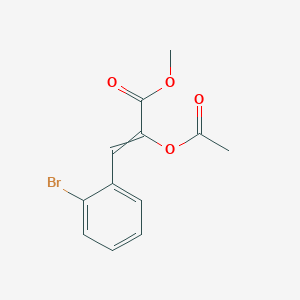
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14200001.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
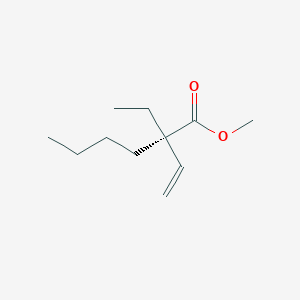
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)

![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
